molecular formula C11H12BrNO3 B13242024 (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane

(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane

Cat. No.: B13242024
M. Wt: 286.12 g/mol
InChI Key: CAMUUASXKGWXMH-DTWKUNHWSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring a bromomethyl group and a 2-nitrophenyl substituent at positions 2 and 4, respectively. The stereochemistry at both positions is in the R configuration, which is critical for its reactivity and applications in asymmetric synthesis. This compound serves as a versatile building block in pharmaceutical and agrochemical research, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group. The nitro group at the ortho position introduces steric hindrance and electronic effects that influence its reactivity and downstream transformations .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-(2-nitrophenyl)oxolane

InChI

InChI=1S/C11H12BrNO3/c12-6-9-5-8(7-16-9)10-3-1-2-4-11(10)13(14)15/h1-4,8-9H,5-7H2/t8-,9+/m0/s1

InChI Key

CAMUUASXKGWXMH-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1C(COC1CBr)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or halohydrins.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the 2-Nitrophenyl Group: The 2-nitrophenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the oxolane intermediate.

Industrial Production Methods

Industrial production of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of azides, nitriles, or thioethers.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of epoxides or other oxidized products.

Scientific Research Applications

(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the nitro group can undergo reduction or other transformations. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally related to (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane:

Compound Name CAS Number Molecular Formula Halogen Nitro Position Key Differences
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane Not reported C₁₂H₁₂BrNO₃ Br Ortho (2-) Target compound for comparison.
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane 2059914-56-4 C₁₂H₁₂INO₃ I Para (4-) Halogen (I vs. Br); nitro position (para vs. ortho)
VM-6 (carboxamide derivative) Not reported C₂₃H₁₇F₃N₂O₅ N/A N/A Structurally distinct (carboxamide, trifluoromethyl, nitrate ester)

Halogen Substitution Effects

  • Reactivity : The C–Br bond in the target compound is shorter and stronger than the C–I bond in its iodo analogue, making bromine a less reactive leaving group in nucleophilic substitutions. Iodo derivatives typically exhibit faster reaction kinetics but may require stricter handling due to light sensitivity .
  • Stability : Brominated compounds are generally more stable than iodinated counterparts, which can decompose under heat or light. The iodo analogue’s safety guidelines emphasize storage away from ignition sources, reflecting higher volatility or sensitivity .

Nitro Group Position

  • Ortho vs. Electronic Effects: The para-nitro group in the iodo analogue provides a stronger electron-withdrawing effect across the aromatic ring, enhancing electrophilicity at reactive centers.

Research Findings and Data

Spectroscopic Comparison

  • IR Spectroscopy : Bromo compounds typically show C–Br stretches near 550–650 cm⁻¹, absent in the iodo analogue’s IR profile .
  • ¹H-NMR : The para-nitro group in the iodo analogue may simplify aromatic proton splitting compared to the ortho-nitro group’s complex multiplet signals .

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane is a chiral oxolane derivative characterized by a bromomethyl group and a nitrophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Its unique structure allows for diverse interactions with biological systems, making it a candidate for further research and development in pharmaceuticals.

Chemical Structure and Properties

The compound's chemical formula is C11_{11}H10_{10}BrN1_{1}O3_{3}, and it possesses a five-membered oxolane ring. The presence of the bromomethyl group enhances its electrophilic properties, while the nitrophenyl moiety is often associated with pharmacological activity.

PropertyValue
Chemical FormulaC11_{11}H10_{10}BrN1_{1}O3_{3}
Molecular Weight284.10 g/mol
CAS Number2059907-94-5
StructureStructure

Anticancer Potential

Research indicates that (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane exhibits significant anticancer properties, particularly against cancers expressing mutations in the Epidermal Growth Factor Receptor (EGFR). Studies have shown that this compound can inhibit the growth of EGFR mutation-expressing cancer cells, such as those found in non-small cell lung cancer (NSCLC) . The mechanism involves binding to mutant EGFR proteins and promoting their degradation via the ubiquitin-proteasome system (UPS), thus inhibiting tumor growth.

The biological activity of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane is primarily attributed to its ability to interact with specific proteins involved in cancer progression. The compound acts as an E3 ligase binder, which facilitates the ubiquitination and subsequent degradation of oncogenic proteins associated with EGFR mutations .

Study 1: In Vitro Analysis

In a study examining the effects of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane on NSCLC cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The compound was administered at varying concentrations (0.1 µM to 10 µM), with significant reductions in cell viability noted at concentrations above 1 µM. The study concluded that this compound could serve as a promising lead for developing targeted therapies for EGFR-mutant cancers.

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane in animal models. Results indicated that the compound had favorable absorption characteristics and a half-life suitable for therapeutic applications. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane, a comparison with structurally similar compounds was conducted:

Compound NameStructure TypeBiological Activity
(2R,4S)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolaneOxolaneModerate anticancer activity
2-Bromo-4-nitrophenyl oxiraneOxiraneLimited biological activity
1-Bromo-3-nitrobenzeneAromaticAntimicrobial properties

The comparative analysis highlights that while other compounds exhibit some level of biological activity, none match the specific anticancer efficacy demonstrated by (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane.

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